molecular formula C6H4BrFN2O B6275033 4-bromo-2-fluoropyridine-3-carboxamide CAS No. 2763759-04-0

4-bromo-2-fluoropyridine-3-carboxamide

Cat. No.: B6275033
CAS No.: 2763759-04-0
M. Wt: 219.01 g/mol
InChI Key: UDAMTVZJBJGAGU-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoropyridine-3-carboxamide is a heterocyclic organic compound that contains both bromine and fluorine atoms attached to a pyridine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-fluoropyridine-3-carboxamide typically involves the halogenation of pyridine derivatives. One common method is the bromination of 2-fluoropyridine followed by the introduction of a carboxamide group. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out under controlled temperatures to ensure selective bromination at the desired position on the pyridine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as crystallization and chromatography further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoropyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate or sodium hydroxide, and solvents like dimethylformamide or tetrahydrofuran. The reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-amino-2-fluoropyridine-3-carboxamide, while coupling reactions can produce various biaryl derivatives .

Scientific Research Applications

4-Bromo-2-fluoropyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-bromo-2-fluoropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Properties

CAS No.

2763759-04-0

Molecular Formula

C6H4BrFN2O

Molecular Weight

219.01 g/mol

IUPAC Name

4-bromo-2-fluoropyridine-3-carboxamide

InChI

InChI=1S/C6H4BrFN2O/c7-3-1-2-10-5(8)4(3)6(9)11/h1-2H,(H2,9,11)

InChI Key

UDAMTVZJBJGAGU-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Br)C(=O)N)F

Purity

95

Origin of Product

United States

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